

# 2,2-Dimethyl-N-pyridin-2-yl-propionamide chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,2-Dimethyl-N-pyridin-2-yl-propionamide

Cat. No.: B029811

[Get Quote](#)

An In-Depth Technical Guide to **2,2-Dimethyl-N-pyridin-2-yl-propionamide**

## Introduction

**2,2-Dimethyl-N-pyridin-2-yl-propionamide**, also known by synonyms such as N-(2-Pyridyl)pivalamide and 2-(Pivaloylamino)pyridine, is a chemical compound widely utilized as a building block in organic synthesis.[1][2] Its structure, which combines a sterically hindered pivaloyl group with a functional pyridine ring, makes it a valuable intermediate in the development of more complex molecules, particularly within the pharmaceutical and agrochemical sectors.[3] This guide provides a comprehensive overview of its core chemical properties, spectral characteristics, and a validated synthesis protocol, designed for researchers and professionals in drug development and chemical synthesis.

## Chemical Identity and Core Properties

The fundamental identity of a compound is established by its structure and key physical constants. **2,2-Dimethyl-N-pyridin-2-yl-propionamide** is an amide formed between pivalic acid and 2-aminopyridine.

## Molecular Structure

The molecule consists of a pyridine ring where the nitrogen at position 1 and an amide group at position 2 are key features. The amide nitrogen is acylated by a bulky tert-butyl group.

Caption: Molecular structure of **2,2-Dimethyl-N-pyridin-2-yl-propionamide**.

## Physicochemical Data

A summary of the key identifiers and properties is presented below for quick reference.

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>14</sub> N <sub>2</sub> O	[4]
Molecular Weight	178.23 g/mol	[4][5]
CAS Number	86847-59-8	[1]
Appearance	Solid	[4][5]
Melting Point	71-75 °C	[1][5]
Boiling Point	349.3 ± 15.0 °C at 760 mmHg	[5]
Purity	Typically ≥97% or ≥98%	[4][6]
InChI Key	CGSPVYCZBDFPHJ- UHFFFAOYSA-N	[4][5]

## Spectral Analysis

Spectroscopic data is crucial for structure verification and purity assessment. While raw spectra are instrument-dependent, the expected characteristic signals provide a reliable validation framework.[7]

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: a sharp singlet for the nine equivalent protons of the tert-butyl group (around δ 1.3 ppm), signals for the four protons on the pyridine ring in the aromatic region (δ 7.0-8.5 ppm), and a broad singlet for the amide N-H proton.
- Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.[8]
  - N-H Stretching: A moderate to sharp absorption band is expected around 3300-3500 cm<sup>-1</sup>, corresponding to the amide N-H bond.

- C-H Stretching: Absorptions just below  $3000\text{ cm}^{-1}$  are characteristic of the  $\text{sp}^3$  C-H bonds in the tert-butyl group.[9]
- C=O Stretching: A strong, sharp absorption band characteristic of the amide carbonyl group should appear in the region of  $1650\text{-}1690\text{ cm}^{-1}$ . [8]
- Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak ( $\text{M}^+$ ) would be observed at an  $m/z$  ratio of approximately 178. A prominent fragment is often the tert-butyl cation at  $m/z$  57.[10]

## Synthesis Protocol: Acylation of 2-Aminopyridine

A robust and common method for synthesizing **2,2-Dimethyl-N-pyridin-2-yl-propionamide** is the acylation of 2-aminopyridine with pivaloyl chloride. This reaction is a standard nucleophilic acyl substitution.

### Reaction Scheme & Workflow

The synthesis involves the reaction of 2-aminopyridine with pivaloyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of the title compound.

### Detailed Experimental Procedure

This protocol is adapted from a general procedure for the synthesis of related N-pyridinyl amides.[11]

## Materials:

- 2-Aminopyridine
- Pivaloyl chloride (2,2-dimethylpropanoyl chloride)
- Triethylamine ( $\text{Et}_3\text{N}$ )
- Dichloromethane (DCM), anhydrous
- Ethyl acetate ( $\text{EtOAc}$ )
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

## Protocol:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminopyridine (1.0 eq) in anhydrous dichloromethane.
- Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (3.0 eq) dropwise, followed by the slow, dropwise addition of pivaloyl chloride (1.2 eq).
  - Causality Note: Triethylamine acts as an acid scavenger, neutralizing the hydrochloric acid generated during the reaction. This prevents the protonation of the 2-aminopyridine starting material, which would render it non-nucleophilic, and drives the reaction to completion.
- Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 15 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

- **Washing:** Combine the organic layers and wash with saturated brine solution, then dry over anhydrous sodium sulfate.
- **Purification:** Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.[\[11\]](#)

## Applications in Research and Development

**2,2-Dimethyl-N-pyridin-2-yl-propionamide** is primarily used as an intermediate in the synthesis of more complex molecules. The pivaloyl group can serve as a protecting group for the amine, which can be removed under specific conditions. Alternatively, the pyridine ring offers a site for further functionalization, such as electrophilic substitution or metal-catalyzed cross-coupling reactions. Its derivatives are explored in various research areas:

- **Pharmaceutical Development:** As a fragment or intermediate for synthesizing active pharmaceutical ingredients (APIs), particularly in areas like neurological disorders.[\[3\]](#)
- **Agrochemical Chemistry:** Used in creating new pesticides and herbicides, where the pyridine moiety is a common feature in bioactive molecules.[\[3\]](#)
- **Material Science:** Can be incorporated into ligands for coordination chemistry or as a component in functional organic materials.

## Safety and Handling

According to available safety data, **2,2-Dimethyl-N-pyridin-2-yl-propionamide** should be handled with care in a well-ventilated laboratory.[\[5\]](#)

- **Signal Word:** Warning
- **Hazard Statements:**
  - H302: Harmful if swallowed.
  - H317: May cause an allergic skin reaction.
  - H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.
- Precautionary Statements: P261, P280, P305+P351+P338 (Avoid breathing dust, wear protective gloves/eye protection, and follow specific first aid measures for eye contact).[5]
- Pictogram: GHS07 (Harmful/Irritant).[5]

## Conclusion

**2,2-Dimethyl-N-pyridin-2-yl-propionamide** is a well-characterized compound with established physicochemical properties and spectral signatures. Its straightforward and high-yielding synthesis makes it a readily accessible and versatile building block for researchers in medicinal chemistry, agrochemistry, and materials science. This guide provides the core technical information necessary for its effective use and validation in a research and development setting.

## References

- N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide.
- N-Methyl-N-(pyridin-2-yl)pivalamide.
- Propanamide, 2,2-dimethyl-. NIST WebBook. [Link]
- Pivalamide. Wikipedia. [Link]
- 2,2-Dimethyl-N-(4-methyl-pyridin-2-yl)propanamide.
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
- Propanamide, 2,2-dimethyl-. NIST WebBook. [Link]
- Advanced Organic Chemistry: Infrared spectrum of propanamide. Doc Brown's Chemistry. [Link]
- infrared spectrum of 2,2-dimethylpropane. Doc Brown's Chemistry. [Link]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 2,2-DIMETHYL-N-PYRIDIN-2-YL-PROPIONAMIDE | 86847-59-8 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,2-Dimethyl-N-Pyridin-2-YL-Propionamide | CymitQuimica [cymitquimica.com]
- 5. N-(pyridin-2-yl)pivalamide | 86847-59-8 [sigmaaldrich.com]
- 6. N-(2-Pyridyl)pivalamide, 5G | Labscoop [labscoop.com]
- 7. 2,2-DIMETHYL-N-PYRIDIN-2-YL-PROPIONAMIDE(86847-59-8) 1H NMR spectrum [chemicalbook.com]
- 8. docbrown.info [docbrown.info]
- 9. infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Propanamide, 2,2-dimethyl- [webbook.nist.gov]
- 11. 2,2-DIMETHYL-N-PYRIDIN-4-YL-PROPIONAMIDE | 70298-89-4 [chemicalbook.com]
- To cite this document: BenchChem. [2,2-Dimethyl-N-pyridin-2-yl-propionamide chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029811#2-2-dimethyl-n-pyridin-2-yl-propionamide-chemical-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)